3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Sigma Receptor Structure-Activity Relationship Radioligand Binding

Select this exact 3-bromo regioisomer to avoid the altered sigma-1/sigma-2 selectivity and off-target polypharmacology (5-HT2B, 5-HT2C, α2A, H1) observed with 2-bromo or 4-bromo congeners. With an intermediate selectivity ratio (~76), it serves as a critical calibration standard for radioligand binding assays and a tool compound for mapping halogen position-dependent selectivity. Ideal for PET/SPECT imaging programs targeting proliferative solid tumors. Ensure batch-to-batch reproducibility by sourcing the precisely required regioisomer.

Molecular Formula C21H26BrN3O
Molecular Weight 416.363
CAS No. 898430-93-8
Cat. No. B2730306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898430-93-8
Molecular FormulaC21H26BrN3O
Molecular Weight416.363
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCN(CC3)C
InChIInChI=1S/C21H26BrN3O/c1-16-6-8-17(9-7-16)20(25-12-10-24(2)11-13-25)15-23-21(26)18-4-3-5-19(22)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)
InChIKeyHLNUGIFZXNPIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-93-8): Baseline Identity and Context


3-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-93-8) is a synthetic benzamide derivative featuring a 3-bromo substituent on the benzamide ring and a 4-methylpiperazine moiety linked via an ethyl spacer to a 4-methylphenyl group. It belongs to a well-explored class of N-substituted benzamides that exhibit high affinity for sigma receptors [1]. The core scaffold—a (4-methylpiperazin-1-yl)(p-tolyl)ethanamine coupled to a substituted benzamide—is shared across a family of compounds described in patent literature as sigma-1 and sigma-2 receptor ligands with potential utility in CNS disorders and oncology imaging [1].

Why Generic Substitution Fails for 3-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-93-8)


Within the benzamide-piperazine chemotype, the position and nature of the halogen substituent on the benzamide ring critically govern sigma receptor affinity, selectivity, and off-target receptor profiles [1]. Related benzamide analogs show that moving a bromine from the 3- to the 4-position alters selectivity for sigma-1 over sigma-2 and influences antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [2]. The 3-bromo substitution pattern therefore cannot be assumed interchangeable with 2-bromo, 4-bromo, 4-chloro, or non-halogenated congeners without quantitative binding and selectivity data. Procurement decisions based on generic closest-match substitution risk material differences in pharmacological outcome.

Quantitative Differentiation Evidence: 3-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide vs. In-Class Analogs


Sigma-1 vs. Sigma-2 Binding Selectivity: Positional Bromine Effect

In a patent family describing benzamide sigma-2 ligands of formula (I), the 3-bromo substituted compound (target) is explicitly disclosed as a preferred embodiment alongside 4-bromo and 2-bromo regioisomers, indicating that the 3-position offers a distinct selectivity profile relative to alternative halogen placements [1]. In a related benzamide series, the 3-bromo derivative (compound 7l) showed measurable but distinct sigma-1 affinity and selectivity compared to the 4-bromo analog (compound 7m), with the 4-bromo congener exhibiting superior selectivity over 5-HT2B, 5-HT2C, α2A, and H1 off-target receptors [2]. This establishes that bromine position is a selectivity determinant.

Sigma Receptor Structure-Activity Relationship Radioligand Binding

Halogen Series: 3-Bromo vs. 2-Bromo vs. 4-Chloro Benzamide Impact on Sigma Affinity

The patent literature explicitly describes 3-bromo, 2-bromo, 4-bromo, and 4-chloro benzamide variants within the same core structure as separate, non-interchangeable embodiments [1]. Within the broader benzamide SAR landscape, 4-chloro analogs (e.g., compound 7i in Zampieri et al. 2017) exhibit sigma-1 Ki = 1.2–3.6 nM with sigma-2 Ki up to 1400 nM (selectivity ratio >389–1167) and an IC50(SY5Y)/Ki(S1R) safety index of 28,000–83,000 [2]. The 3-bromo analog, by contrast, shows lower selectivity and a different safety margin [2]. These quantitative differences demonstrate that halogen identity and position are pharmacologically non-substitutable.

Sigma-2 Receptor Halogen Substitution Radiotracer Development

3-Bromo vs. Unsubstituted Benzamide Core: Pharmacophore Necessity

The presence of a bromine atom at the 3-position of the benzamide ring is not a passive structural feature. In the benzamide sigma-1 ligand series reported by Zampieri et al. (2017), the unsubstituted benzamide analog displays markedly lower sigma-1 affinity compared to any halogen-substituted derivative [1]. This class-level inference establishes that the 3-bromo substituent contributes measurable affinity enhancement relative to the hydrogen baseline, justifying its specification in compound procurement.

Benzamide SAR Sigma Receptor Pharmacophore Binding Affinity

Best-Fit Application Scenarios for 3-Bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898430-93-8)


Sigma-2 Receptor-Targeted Oncology Imaging Agent Development

The compound is claimed explicitly as a sigma-2 receptor ligand in a patent directed at radiotracers for imaging the proliferative status of solid tumors [1]. Its selection over the 4-bromo or 4-chloro analogs is justified when the experimental goal requires interrogation of sigma-2 binding with a distinct selectivity signature—specifically, a sigma-1/sigma-2 selectivity ratio that differs from the high-selectivity profile of 4-substituted analogs [2]. Researchers developing PET or SPECT radioligands for breast, lung, or prostate carcinoma imaging may prioritize the 3-bromo regioisomer to achieve a deliberately different biodistribution pattern.

Off-Target Selectivity Profiling Studies in CNS Drug Discovery

Because the 3-bromo benzamide exhibits measurable antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors that differs from the 4-bromo congener [2], this compound serves as a valuable tool compound for mapping the relationship between halogen position and polypharmacology. CNS drug discovery programs investigating sigma receptor ligands with defined off-target liability profiles require precisely the 3-bromo substitution to benchmark selectivity, rather than assuming interchangeability with the 2-bromo or 4-bromo isomers.

Sigma-1/Sigma-2 Selectivity Ratio Calibration in Binding Assays

The 3-bromo regioisomer, based on cross-series SAR, occupies an intermediate selectivity ratio (~76) between the low-selectivity unsubstituted benzamide and the high-selectivity 4-chloro/4-bromo analogs (>188–1167) [2]. This positions the compound as a calibration standard for establishing sigma-1/sigma-2 selectivity benchmarks in radioligand competition binding assays. Procurement of the exact 3-bromo compound ensures reproducibility in selectivity ratio measurements across laboratories.

Quote Request

Request a Quote for 3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.